molecular formula C9H8BrF3O2 B1342573 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene CAS No. 200956-50-9

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene

Cat. No. B1342573
CAS RN: 200956-50-9
M. Wt: 285.06 g/mol
InChI Key: TUATZBRJLHRCCS-UHFFFAOYSA-N
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Description

“2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H8BrF3O2 . It has a molecular weight of 285.06 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, ethoxy, and trifluoromethoxy groups . The exact positions of these substituents can influence the chemical properties and reactivity of the molecule.

Safety and Hazards

“2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUATZBRJLHRCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596207
Record name 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene

CAS RN

200956-50-9
Record name 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-trifluoromethoxyphenol (Description 11, 1 g) was dissolved in N,N dimethylformamide (12 ml) and potassium carbonate (1.07 g) was added. Iodoethane (0.78 ml) was added and the mixture was stirred at room temperature. Water (150 ml) and ethyl acetate were added and the layers were separated. The organic layer was washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (100:0 increasing to 95:5) to give the title compound as a colourless oil (1.02 g). 1H NMR (250 MHz, CDCl3) δ1.47 (3 H, t, J 7.0 Hz), 4.09 (2 H, q, J 7.0 Hz), 6.85 (1 H, d, J 9.0 Hz), 7.11 (1 H, m), and 7.43 (1 H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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